molecular formula C20H22N4O B7632944 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile

2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile

Cat. No. B7632944
M. Wt: 334.4 g/mol
InChI Key: CPMAGJXIMPKOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively researched. In

Mechanism of Action

The mechanism of action of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. It has also been shown to activate certain signaling pathways, including the JNK pathway and the p38 pathway. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile. One direction is to further study its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, future studies can focus on modifying the compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction between 2-chloro-6-nitroquinoline and 3-(cyclopentylamino)pyrrolidine in the presence of a palladium catalyst. Another method involves the reaction between 6-amino-2-chloroquinoline and cyclopentanecarbonyl chloride in the presence of a base. Both methods have been shown to yield high purity and yield of the compound.

Scientific Research Applications

2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile has been used in various scientific research applications. One of the most common applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c21-12-14-5-7-18-16(11-14)6-8-19(23-18)22-17-9-10-24(13-17)20(25)15-3-1-2-4-15/h5-8,11,15,17H,1-4,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMAGJXIMPKOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)NC3=NC4=C(C=C3)C=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(Cyclopentanecarbonyl)pyrrolidin-3-yl]amino]quinoline-6-carbonitrile

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